
Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Etil (E)-3-(2-cloro-6-fluorofenil)acrilato es un compuesto orgánico que pertenece a la clase de acrilatos. Se caracteriza por la presencia de un grupo éster etílico unido a una porción de acrilato, que está además sustituida con un grupo 2-cloro-6-fluorofenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Etil (E)-3-(2-cloro-6-fluorofenil)acrilato normalmente implica la esterificación del ácido (E)-3-(2-cloro-6-fluorofenil)acrílico con etanol en presencia de un catalizador adecuado. La reacción se lleva a cabo generalmente bajo condiciones de reflujo para asegurar la conversión completa del ácido al éster.
Métodos de producción industrial
En un entorno industrial, la producción de Etil (E)-3-(2-cloro-6-fluorofenil)acrilato puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. Los catalizadores como el ácido sulfúrico o el ácido p-toluensulfónico se utilizan comúnmente para facilitar la reacción de esterificación. La mezcla de reacción se purifica posteriormente mediante destilación o recristalización para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El Etil (E)-3-(2-cloro-6-fluorofenil)acrilato puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la porción de acrilato en un alcano o alcohol.
Sustitución: Los sustituyentes cloro y flúor en el anillo fenilo pueden participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) pueden utilizarse en condiciones ácidas o básicas.
Reducción: Se puede emplear la hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como el metóxido de sodio (NaOMe) o el terc-butóxido de potasio (KOtBu) en disolventes apróticos polares.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcanos o alcoholes.
Sustitución: Formación de derivados fenílicos sustituidos.
Aplicaciones Científicas De Investigación
El Etil (E)-3-(2-cloro-6-fluorofenil)acrilato tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos y como precursor de compuestos farmacéuticos.
Industria: Utilizado en la producción de polímeros y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del Etil (E)-3-(2-cloro-6-fluorofenil)acrilato implica su interacción con varios objetivos moleculares. La porción de acrilato puede participar en reacciones de adición de Michael, donde los nucleófilos se añaden al carbono β del grupo acrilato. Los sustituyentes cloro y flúor en el anillo fenilo pueden influir en la reactividad del compuesto y la afinidad de unión a enzimas o receptores específicos.
Comparación Con Compuestos Similares
Compuestos similares
- Etil (E)-3-(2-clorofenil)acrilato
- Etil (E)-3-(2-fluorofenil)acrilato
- Etil (E)-3-(2-bromofenil)acrilato
Unicidad
El Etil (E)-3-(2-cloro-6-fluorofenil)acrilato es único debido a la presencia de ambos sustituyentes cloro y flúor en el anillo fenilo.
Propiedades
Fórmula molecular |
C11H10ClFO2 |
|---|---|
Peso molecular |
228.65 g/mol |
Nombre IUPAC |
ethyl (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10ClFO2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3/b7-6+ |
Clave InChI |
VWGCPKIKIFYTOR-VOTSOKGWSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=C(C=CC=C1Cl)F |
SMILES canónico |
CCOC(=O)C=CC1=C(C=CC=C1Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


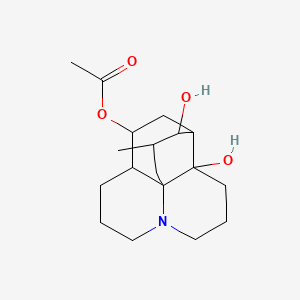

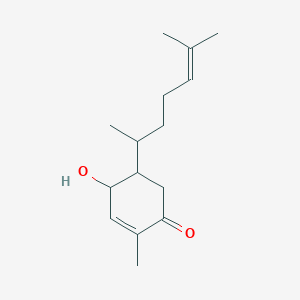
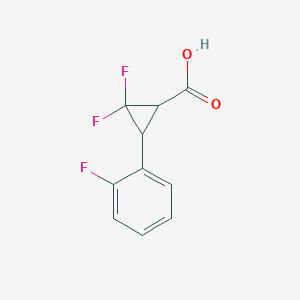
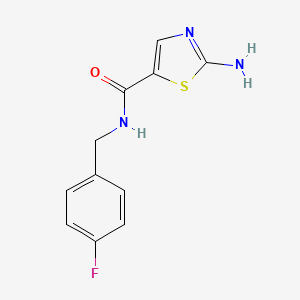
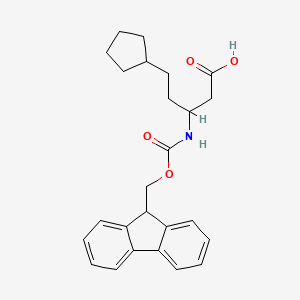
![7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B12302585.png)



![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)

